Rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane tosylate is a bicyclic compound characterized by its unique structure, which includes a bicyclo[3.2.0] framework. The compound has a molecular formula of and a molecular weight of approximately 384.49 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which is common in peptide synthesis and other organic reactions to protect amines from undesired reactions during synthesis processes .
The reactivity of rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane tosylate can be attributed to its functional groups:
Research indicates that compounds similar to rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane tosylate may exhibit biological activities such as:
The synthesis of rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane tosylate typically involves several steps:
Interaction studies involving rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane tosylate may focus on:
Several compounds share structural similarities with rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane tosylate:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(1R,5R,7R)-7-Amino-2-azabicyclo[3.2.0]heptane | Similar bicyclic structure without Boc protection | Different stereochemistry may influence biological activity |
4-Methylbenzene sulfonic acid | Contains a sulfonic acid group | Used as a reagent for tosylation but lacks bicyclic structure |
(1R,5R)-Boc-protected 7-amino-bicyclo[3.2.0]heptane | Similar Boc protection but different stereochemistry | Potentially different reactivity due to stereochemistry |
This comparison highlights how structural nuances can lead to varied properties and applications among similar compounds.
The bicyclo[3.2.0]heptane scaffold is a fused bicyclic system comprising a four-membered ring and a five-membered ring. Retrosynthetic disconnection of this core reveals two plausible precursors: (1) a pyrrolidine derivative functionalized with a vinyl group capable of intramolecular [2+2] cyclization, or (2) a proline-based intermediate modified to enable ring expansion.
Photochemical [2+2] cyclization, as demonstrated by Druzhenko et al., offers a direct route to azabicyclo[3.2.0]heptanes. For example, irradiation of acetophenone enamides induces intramolecular cyclization, forming the bicyclic core with high fidelity. This method capitalizes on the inherent strain of the enamide system to drive cyclization, though stereochemical outcomes depend on the substrate’s pre-existing geometry.
Alternative approaches leverage chiral pool synthesis. Starting from trans-4-hydroxy-L-proline, a stereochemically defined precursor, sequential functionalization (e.g., mesylation, enolate alkylation) can yield advanced intermediates primed for cyclization. This strategy ensures transfer of chirality from the natural amino acid to the final product, critical for achieving the desired (1S,5S,7S) configuration.
The Boc group serves dual roles in this synthesis: it protects the secondary amine at position 2 during subsequent reactions and enhances the compound’s lipophilicity for improved handling. Introducing the Boc group early in the synthesis—typically via reaction with di-tert-butyl dicarbonate in the presence of a base—ensures compatibility with later steps, such as tosylate formation or cyclization.
A key consideration is the Boc group’s stability under reaction conditions. For instance, photochemical cyclizations requiring UV light or acidic/basic environments necessitate verifying that the Boc moiety remains intact. Studies on analogous systems confirm that Boc-protected amines withstand UV irradiation at wavelengths above 300 nm, making them suitable for photochemical strategies.
Achieving the rel-(1S,5S,7S) configuration demands meticulous control over three stereocenters. Two primary approaches dominate:
The table below summarizes critical stereochemical control points: